

# A Comparative Guide to GSK3739936 and Other Allosteric HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the allosteric HIV-1 integrase inhibitor (ALLINI) **GSK3739936** with other prominent compounds in its class. The information presented is based on available preclinical data and is intended to assist researchers in understanding the nuanced differences in the performance and characteristics of these novel antiretroviral agents.

## Introduction to Allosteric HIV-1 Integrase Inhibitors

Allosteric HIV-1 integrase inhibitors (ALLINIs) represent a promising class of antiretroviral drugs with a unique mechanism of action. Unlike integrase strand transfer inhibitors (INSTIs) that target the catalytic site of the HIV-1 integrase (IN), ALLINIs bind to a distinct allosteric site at the dimer interface of the IN catalytic core domain (CCD).[1][2][3] This binding pocket is also utilized by the host cellular cofactor lens epithelium-derived growth factor (LEDGF)/p75.[2][4] The primary antiviral mechanism of ALLINIs is the induction of aberrant IN multimerization, which disrupts the normal process of viral maturation, leading to the formation of non-infectious virions with eccentric cores. Additionally, by competing with LEDGF/p75, ALLINIs can also interfere with the integration of viral DNA into the host genome during the early phase of infection.

## **Comparative Analysis of In Vitro Efficacy**

The following tables summarize the in vitro antiviral activity, inhibition of the IN-LEDGF/p75 interaction, and cytotoxicity of **GSK3739936** and other selected ALLINIS.



Table 1: Antiviral Activity (EC50) of Allosteric HIV-1 Integrase Inhibitors

| Compound   | HIV-1 Strain | EC50 (nM) | Cell Line | Reference                   |
|------------|--------------|-----------|-----------|-----------------------------|
| GSK3739936 | NL4.3        | 1.7       | MT-2      | [GSK3739936<br>(BMS-986180) |
| BI-224436  | NL4.3        | <15       | Various   |                             |
| BI-224436  | HXB2         | 7.2       | PBMCs     |                             |
| GS-9822    | IIIb         | Low nM    | MT-4      |                             |
| GS-9822    | NL4.3        | Low nM    | MT-4      |                             |
| MUT871     | NL4-3        | 3.1       | MT-4      |                             |
| MUT871     | HXB2         | 1.4       | MT-4      |                             |
| BDM-2      | NL4-3        | 8.7       | MT-4      |                             |
| BDM-2      | HXB2         | 4.5       | MT-4      |                             |
| S-I-82     | NL4-3        | -         | MT-4      |                             |
| CX14442    | IIIb         | >1000     | MT-4      |                             |
| CX14442    | NL4.3        | >1000     | MT-4      |                             |

Table 2: Inhibition of IN-LEDGF/p75 Interaction (IC50) and Cytotoxicity (CC50)



| Compound   | IC50 (nM) (IN-<br>LEDGF/p75) | CC50 (µM) | Cell Line | Reference                                                                                    |
|------------|------------------------------|-----------|-----------|----------------------------------------------------------------------------------------------|
| GSK3739936 | 11.1                         | >20       | MT-2      | [GSK3739936<br>(BMS-986180)                                                                  |
| BI-224436  | -                            | >90       | Various   |                                                                                              |
| GS-9822    | 6.9                          | ~15       | MT-4      | _                                                                                            |
| MUT871     | 14                           | >100      | MT-4      |                                                                                              |
| BDM-2      | -                            | >100      | MT-4      |                                                                                              |
| S-I-82     | 820                          | >100      | MT-4      | [Biological and Structural Analyses of New Potent Allosteric Inhibitors of HIV- 1 Integrase] |
| CX14442    | 1577                         | >100      | MT-4      |                                                                                              |

## **Resistance Profiles**

A critical aspect of any antiretroviral agent is its resistance profile. For ALLINIs, resistance mutations typically emerge in the IN region that forms the allosteric binding pocket.

Table 3: Key Resistance Mutations for Allosteric HIV-1 Integrase Inhibitors

| Compound        | Primary Resistance<br>Mutations | Fold Change in EC50                           | Reference |
|-----------------|---------------------------------|-----------------------------------------------|-----------|
| GSK3739936      | A128T                           | Significant resistance                        |           |
| BI-224436       | A128T, A128N, L102F             | 2.9 (A128T), 64<br>(A128N), 61 (L102F)        |           |
| General ALLINIs | A128T                           | Marked resistance to aberrant multimerization |           |



Importantly, ALLINIs generally do not show cross-resistance with INSTIs, as they target a different site on the integrase enzyme. For instance, BI-224436 retains full activity against viruses with common INSTI resistance mutations such as N155S, Q148H, and E92Q.

## **Pharmacokinetic Properties**

The preclinical pharmacokinetic profiles of these inhibitors provide insights into their potential for clinical development.

Table 4: Comparative Pharmacokinetic Parameters



| Compound                              | Species             | Clearance               | Bioavailabil<br>ity (F) | Half-life<br>(t1/2) | Reference                                                                                                                                                                      |
|---------------------------------------|---------------------|-------------------------|-------------------------|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| GSK3739936<br>(as a lead<br>compound) | Rat                 | Low to<br>moderate      | Good                    | -                   | [Design, Synthesis, and Preclinical Profiling of GSK3739936 (BMS- 986180), an Allosteric Inhibitor of HIV-1 Integrase with Broad- Spectrum Activity toward 124/125 Polymorphs] |
| BI-224436                             | Rat                 | 0.7% of<br>hepatic flow | 54%                     | -                   |                                                                                                                                                                                |
| BI-224436                             | Monkey              | 23% of<br>hepatic flow  | 82%                     | -                   |                                                                                                                                                                                |
| BI-224436                             | Dog                 | 8% of hepatic           | 81%                     | -                   | •                                                                                                                                                                              |
| S/GSK13495<br>72<br>(Dolutegravir)    | Human               | -                       | -                       | ~15 h               |                                                                                                                                                                                |
| GS-9822                               | Rat, Dog,<br>Monkey | Low systemic clearance  | Favorable<br>oral PK    | -                   |                                                                                                                                                                                |

## **Experimental Protocols**



## In Vitro Antiviral Activity Assay (MT-4 Cell-Based)

This protocol is a common method to determine the efficacy of antiviral compounds against HIV-1.

- Cell Preparation: MT-4 cells, a human T-cell line highly susceptible to HIV-1, are seeded in 96-well microplates.
- Compound Dilution: The test compounds (e.g., GSK3739936 and comparators) are serially diluted to a range of concentrations.
- Infection: The MT-4 cells are infected with a laboratory-adapted strain of HIV-1 (e.g., NL4.3 or IIIb) at a predetermined multiplicity of infection (MOI).
- Treatment: The diluted compounds are added to the infected cell cultures. Control wells with infected/untreated cells and uninfected/untreated cells are included.
- Incubation: The plates are incubated for 4-5 days to allow for viral replication and the induction of cytopathic effects (CPE).
- Quantification of Antiviral Effect: The antiviral activity is assessed by measuring the inhibition
  of virus-induced CPE. This is typically quantified using a cell viability assay, such as the MTT
  assay, which measures the metabolic activity of living cells.
- Data Analysis: The 50% effective concentration (EC50), the concentration of the compound
  that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50%
  cytotoxic concentration (CC50) is determined in parallel using uninfected cells to assess the
  compound's toxicity. The selectivity index (SI = CC50/EC50) is then calculated to evaluate
  the therapeutic window of the compound.

# Homogeneous Time-Resolved Fluorescence (HTRF) Assay for IN-LEDGF/p75 Interaction

This assay is used to quantify the ability of ALLINIs to inhibit the interaction between HIV-1 integrase and its cellular cofactor LEDGF/p75.

Reagent Preparation:



- Recombinant HIV-1 integrase (IN) is tagged, for example, with a 6xHis tag.
- The IN-binding domain (IBD) of LEDGF/p75 is tagged with a different tag, such as a FLAG tag.
- An anti-6His antibody conjugated to a FRET donor (e.g., Europium cryptate).
- An anti-FLAG antibody conjugated to a FRET acceptor (e.g., XL665).

#### Assay Procedure:

- Tagged IN and tagged LEDGF/p75-IBD are incubated together in a microplate well in the presence of varying concentrations of the test inhibitor.
- The anti-tag antibodies (donor and acceptor) are then added to the wells.

#### Signal Detection:

- If IN and LEDGF/p75-IBD interact, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal upon excitation of the donor.
- The HTRF signal is measured using a plate reader capable of time-resolved fluorescence detection.

#### Data Analysis:

- The inhibition of the IN-LEDGF/p75 interaction by the compound leads to a decrease in the FRET signal.
- The 50% inhibitory concentration (IC50) is calculated from the dose-response curve, representing the concentration of the inhibitor required to block 50% of the protein-protein interaction.

### **Visualizations**









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The A128T Resistance Mutation Reveals Aberrant Protein Multimerization as the Primary Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Critical Role of the C-terminal Segment for Allosteric Inhibitor-induced Aberrant Multimerization of HIV-1 Integrase PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric HIV-1 integrase inhibitors promote aberrant protein multimerization by directly mediating inter-subunit interactions: Structural and thermodynamic modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Competitive Interplay between Allosteric HIV-1 Integrase Inhibitor BI/D and LEDGF/p75 during the Early Stage of HIV-1 Replication Adversely Affects Inhibitor Potency -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to GSK3739936 and Other Allosteric HIV-1 Integrase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563683#comparing-gsk3739936-to-other-allosteric-hiv-1-integrase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com